molecular formula C9H5BrF3N B2437533 7-Bromo-2-(trifluoromethyl)-1H-indole CAS No. 1779887-86-3

7-Bromo-2-(trifluoromethyl)-1H-indole

Cat. No.: B2437533
CAS No.: 1779887-86-3
M. Wt: 264.045
InChI Key: UNHJZTIFFYCZJL-UHFFFAOYSA-N
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Description

7-Bromo-2-(trifluoromethyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and trifluoromethyl groups in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

The synthesis of 7-Bromo-2-(trifluoromethyl)-1H-indole typically involves the introduction of bromine and trifluoromethyl groups onto the indole scaffold. One common method is the bromination of 2-trifluoromethyl-1H-indole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to achieve higher yields and purity. These methods often utilize automated systems to precisely control reaction parameters and minimize by-products.

Chemical Reactions Analysis

7-Bromo-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines. Reagents such as potassium permanganate or sodium borohydride are typically used for these transformations.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted indoles, indolines, and indole-2,3-diones.

Scientific Research Applications

7-Bromo-2-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 7-Bromo-2-(trifluoromethyl)-1H-indole include other halogenated and trifluoromethylated indoles, such as:

  • 5-Bromo-2-trifluoromethyl-1H-indole
  • 7-Chloro-2-trifluoromethyl-1H-indole
  • 7-Bromo-1H-indole

Compared to these compounds, this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups at specific positions on the indole ring can result in distinct electronic and steric effects, making it a valuable compound for various applications .

Properties

IUPAC Name

7-bromo-2-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHJZTIFFYCZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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